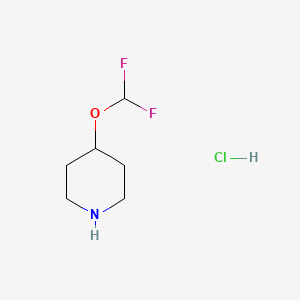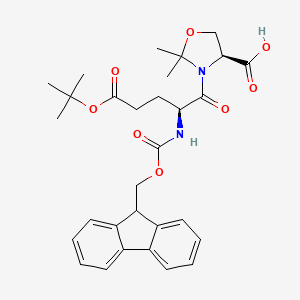
Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH
Overview
Description
Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is a modified amino acid derivative used in peptide synthesis. The compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) as a protecting group for the amino terminus, and tert-butyl (OtBu) as a protecting group for the side chain of glutamic acid. The serine residue is modified with a pseudo-proline (Psi(Me,Me)pro) moiety, which enhances the solubility and stability of the peptide during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry . The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The Fmoc group is removed using a base such as piperidine, while the OtBu group is removed under acidic conditions. The pseudo-proline moiety is introduced to improve the solubility and stability of the peptide during synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine, and removal of the OtBu group under acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, and trifluoroacetic acid (TFA) for OtBu removal.
Coupling: HBTU or DIC as coupling reagents, often in the presence of a base like DIPEA.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Scientific Research Applications
Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH is widely used in scientific research for the synthesis of peptides and proteins. Its applications include:
Mechanism of Action
The mechanism of action of Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus during synthesis, preventing unwanted side reactions. The OtBu group protects the side chain of glutamic acid, while the pseudo-proline moiety enhances the solubility and stability of the peptide . These protective groups are removed at specific stages to allow for the formation of peptide bonds and the assembly of the desired peptide sequence .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(OtBu)-OH: Similar to Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH but lacks the serine residue and pseudo-proline moiety.
Fmoc-Ser(Psi(Me,Me)pro)-OH: Contains the serine residue and pseudo-proline moiety but lacks the glutamic acid residue.
Uniqueness
This compound is unique due to the combination of protective groups and the pseudo-proline moiety, which enhances the solubility and stability of the peptide during synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O8/c1-29(2,3)40-25(33)15-14-23(26(34)32-24(27(35)36)17-39-30(32,4)5)31-28(37)38-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,22-24H,14-17H2,1-5H3,(H,31,37)(H,35,36)/t23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGXIRQTDFOKPQ-ZEQRLZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



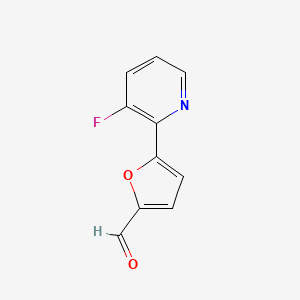
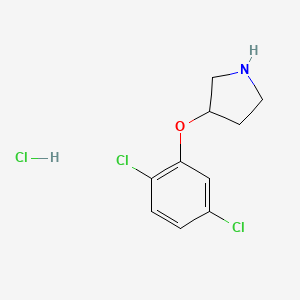
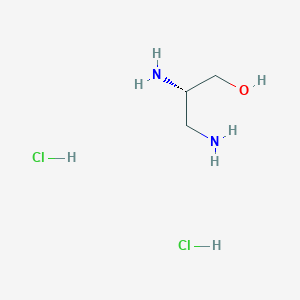
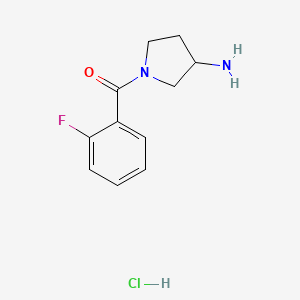
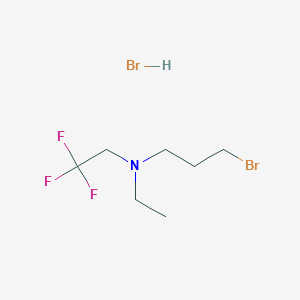
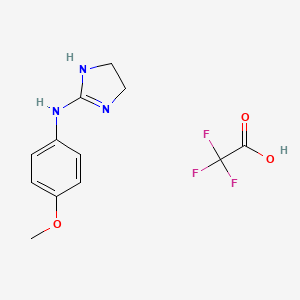
![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride](/img/structure/B1448470.png)
![N-[2-(cyclopropylamino)ethyl]-N-methylcyclopropanamine dihydrochloride](/img/structure/B1448471.png)
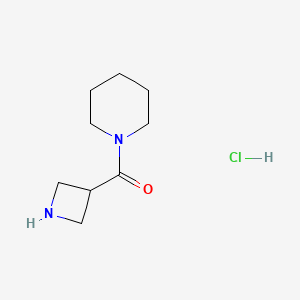
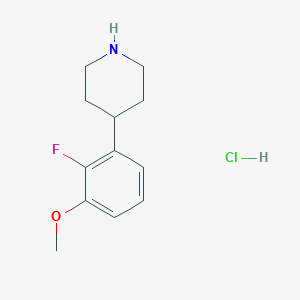
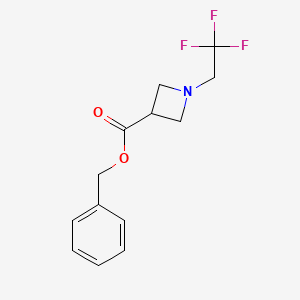
![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1448476.png)
